tert-Butyl 3-isocyanatopyrrolidine-1-carboxylate is a significant compound in organic synthesis, particularly valued for its role as a building block in the preparation of various heterocyclic compounds and polymers. This compound is characterized by its isocyanate functional group, which imparts unique reactivity that is exploited in numerous chemical transformations.
The compound has the chemical formula and is classified under isocyanates, which are derivatives of carbonic acid where the hydroxyl group is replaced by an isocyanate group. It is typically synthesized from tert-butyl 3-aminopyrrolidine-1-carboxylate through reactions involving phosgene or phosgene equivalents, highlighting its importance in synthetic organic chemistry.
The synthesis of tert-butyl 3-isocyanatopyrrolidine-1-carboxylate primarily involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with phosgene or a phosgene equivalent under controlled conditions. The general reaction can be represented as follows:
In industrial settings, continuous flow reactors may be employed to enhance safety and control over reaction conditions. Alternative reagents such as triphosgene or diphosgene can also be utilized to mitigate risks associated with phosgene handling .
tert-Butyl 3-isocyanatopyrrolidine-1-carboxylate exhibits high reactivity due to its isocyanate group, allowing it to participate in various chemical reactions:
Common reagents for these reactions include amines, alcohols, thiols, dichloromethane, and tetrahydrofuran as solvents. Tertiary amines or Lewis acids may serve as catalysts.
The mechanism of action for tert-butyl 3-isocyanatopyrrolidine-1-carboxylate revolves around the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles through nucleophilic addition to form stable covalent bonds. Key pathways include:
Key physical properties of tert-butyl 3-isocyanatopyrrolidine-1-carboxylate include:
Chemical properties include its reactivity profile due to the presence of the isocyanate functional group, making it highly reactive towards nucleophiles .
tert-Butyl 3-isocyanatopyrrolidine-1-carboxylate serves various applications across different fields:
Stereocontrol in pyrrolidine isocyanate synthesis leverages chiral auxiliaries or enantiopure precursors. The 3-position's stereochemistry dictates the compound's reactivity in downstream applications. Chiral pool strategies often start from commercially available enantiomerically enriched pyrrolidines, such as tert-butyl 3-hydroxypyrrolidine-1-carboxylate or tert-butyl 3-aminopyrrolidine-1-carboxylate [6] . Key stereoselective routes include:
Table 1: Physicochemical Properties of tert-Butyl 3-Isocyanatopyrrolidine-1-carboxylate
| Property | Value | Source |
|---|---|---|
| CAS No. | 2649071-60-1 | [1] |
| Molecular Formula | C₁₀H₁₆N₂O₃ | [2] |
| Molecular Weight | 212.25 g/mol | [1] |
| SMILES | O=C(N1CC(N=C=O)CC1)OC(C)(C)C | [2] |
| Storage Conditions | Cold-chain transport required | [1] |
The tert-butoxycarbonyl (Boc) group enables selective functionalization at pyrrolidine’s 3-position by temporarily masking the ring nitrogen. This prevents undesired N-alkylation during isocyanate installation [1] [6]. Critical considerations:
Two principal methods enable isocyanate installation on functionalized pyrrolidines:1. Curtius Rearrangement:- Carboxylic acid precursors (e.g., 3-carboxypyrrolidine-Boc) react with diphenylphosphoryl azide (DPPA) to form acyl azides.- Thermal decomposition yields isocyanates via loss of N₂, avoiding direct phosgene handling [8].2. Phosgene Substitutes:- Triphosgene or carbonyldiimidazole (CDI) mediate safer isocyanate synthesis. For example, reacting Boc-3-aminopyrrolidine with triphosgene in anhydrous THF generates the title compound at 0°C→RT [1] [2].
CAS No.: 52946-22-2
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3